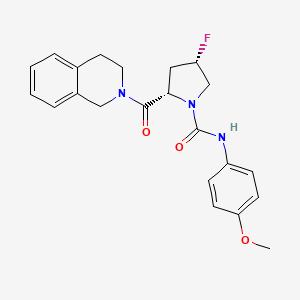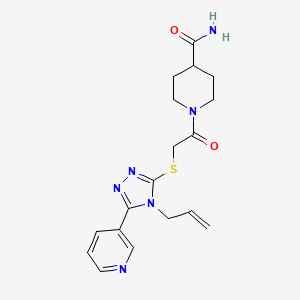![molecular formula C21H25NO3 B11186029 1-[Benzyl(2-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol CAS No. 1016890-89-3](/img/structure/B11186029.png)
1-[Benzyl(2-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Benzyl(2-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol is an organic compound with a complex structure that includes benzyl, methoxybenzyl, and propynyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Benzyl(2-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[Benzyl(2-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
1-[Benzyl(2-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[Benzyl(2-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol involves its interaction with specific molecular targets. The benzyl and methoxybenzyl groups can engage in π-π interactions with aromatic residues in proteins, while the propynyloxy group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-phenylbenzimidazole: Similar in structure but lacks the propynyloxy group.
1,4-Dimethylbenzene: Contains benzyl groups but lacks the amino and propynyloxy functionalities
Uniqueness
1-[Benzyl(2-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol is unique due to its combination of benzyl, methoxybenzyl, and propynyloxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1016890-89-3 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[benzyl-[(2-methoxyphenyl)methyl]amino]-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C21H25NO3/c1-3-13-25-17-20(23)16-22(14-18-9-5-4-6-10-18)15-19-11-7-8-12-21(19)24-2/h1,4-12,20,23H,13-17H2,2H3 |
InChI Key |
LWXLQYREOCVTMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC=CC=C2)CC(COCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11185946.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B11185954.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B11185955.png)
![2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185963.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B11185973.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11185984.png)

![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea](/img/structure/B11185995.png)

![N-(2-ethoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11186006.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide](/img/structure/B11186010.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11186020.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11186027.png)
